Ido-IN-9
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Overview
Description
IDO-IN-9 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan through the kynurenine pathway. This compound has shown significant potential in scientific research, particularly in the fields of cancer immunotherapy and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDO-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. The final product undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
IDO-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
IDO-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the kynurenine pathway and its role in various biochemical processes.
Biology: Helps in understanding the role of IDO in immune regulation and its impact on various biological systems.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it helps in modulating the immune response to tumors.
Industry: Used in the development of new drugs and therapeutic agents targeting the IDO pathway
Mechanism of Action
IDO-IN-9 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme responsible for the degradation of tryptophan into kynurenine. This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, which in turn modulates the immune response. The molecular targets and pathways involved include the kynurenine pathway and various immune cells, such as T cells and dendritic cells .
Comparison with Similar Compounds
Similar Compounds
IDO-IN-6: Another potent inhibitor of indoleamine 2,3-dioxygenase with similar biological activity.
IDO1-IN-5: A selective inhibitor of indoleamine 2,3-dioxygenase 1, known for its brain-penetrating ability.
IDO-IN-13: A potent inhibitor with a different chemical structure but similar inhibitory activity
Uniqueness
IDO-IN-9 stands out due to its high potency and selectivity towards indoleamine 2,3-dioxygenase. It has shown superior inhibitory activity in both kinase and cell-based assays, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13BrFN7O3S |
---|---|
Molecular Weight |
446.26 g/mol |
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C13H13BrFN7O3S/c1-26(24,18-7-16)5-4-17-12-11(21-25-22-12)13(20-23)19-8-2-3-10(15)9(14)6-8/h2-3,6,23H,4-5H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
GGHPYZYCOWLIBW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC#N)(=O)CCNC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origin of Product |
United States |
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